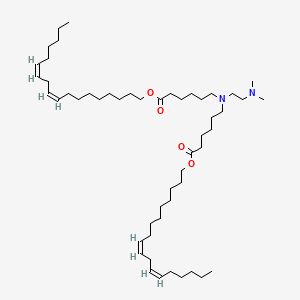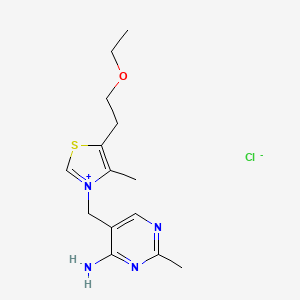![molecular formula C17H16ClNO7S B13364259 4-({[4-(Acetylamino)phenyl]sulfonyl}oxy)-3-chloro-5-ethoxybenzoic acid](/img/structure/B13364259.png)
4-({[4-(Acetylamino)phenyl]sulfonyl}oxy)-3-chloro-5-ethoxybenzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-({[4-(Acetylamino)phenyl]sulfonyl}oxy)-3-chloro-5-ethoxybenzoic acid is a complex organic compound characterized by its unique structure, which includes an acetylamino group, a sulfonyl group, a chloro group, and an ethoxy group attached to a benzoic acid core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-({[4-(Acetylamino)phenyl]sulfonyl}oxy)-3-chloro-5-ethoxybenzoic acid typically involves multiple steps, starting from readily available precursors. One common route involves the following steps:
Sulfonylation: The acetylated aniline is then reacted with a sulfonyl chloride to introduce the sulfonyl group.
Chlorination: The chloro group is introduced via electrophilic aromatic substitution using a chlorinating agent such as thionyl chloride.
Ethoxylation: The ethoxy group is introduced through an etherification reaction using ethanol and a suitable catalyst.
Benzoic Acid Formation: The final step involves the formation of the benzoic acid core through a carboxylation reaction.
Industrial Production Methods
Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the implementation of green chemistry principles to minimize waste and energy consumption.
Analyse Des Réactions Chimiques
Types of Reactions
4-({[4-(Acetylamino)phenyl]sulfonyl}oxy)-3-chloro-5-ethoxybenzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of corresponding amines or alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Applications De Recherche Scientifique
4-({[4-(Acetylamino)phenyl]sulfonyl}oxy)-3-chloro-5-ethoxybenzoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or a ligand for receptor studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mécanisme D'action
The mechanism of action of 4-({[4-(Acetylamino)phenyl]sulfonyl}oxy)-3-chloro-5-ethoxybenzoic acid involves its interaction with specific molecular targets. For example, as an enzyme inhibitor, it may bind to the active site of the enzyme, blocking substrate access and inhibiting enzyme activity. The sulfonyl group can form strong interactions with amino acid residues in the enzyme’s active site, while the acetylamino group may enhance binding affinity through hydrogen bonding.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-({[4-(Acetylamino)phenyl]sulfonyl}amino)benzoic acid
- 4-({[4-(Acetylamino)phenyl]sulfonyl}amino)-2-hydroxybenzoic acid
- 4-({[4-(Acetylamino)phenyl]sulfonyl}amino)acetic acid
Uniqueness
4-({[4-(Acetylamino)phenyl]sulfonyl}oxy)-3-chloro-5-ethoxybenzoic acid is unique due to the presence of the chloro and ethoxy groups, which can significantly influence its chemical reactivity and biological activity. These groups can enhance the compound’s ability to interact with specific molecular targets, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C17H16ClNO7S |
|---|---|
Poids moléculaire |
413.8 g/mol |
Nom IUPAC |
4-(4-acetamidophenyl)sulfonyloxy-3-chloro-5-ethoxybenzoic acid |
InChI |
InChI=1S/C17H16ClNO7S/c1-3-25-15-9-11(17(21)22)8-14(18)16(15)26-27(23,24)13-6-4-12(5-7-13)19-10(2)20/h4-9H,3H2,1-2H3,(H,19,20)(H,21,22) |
Clé InChI |
IJCYLQRSDWSSJH-UHFFFAOYSA-N |
SMILES canonique |
CCOC1=C(C(=CC(=C1)C(=O)O)Cl)OS(=O)(=O)C2=CC=C(C=C2)NC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(R)-3,3-Difluoro-8-azaspiro[4.5]decan-1-amine](/img/structure/B13364183.png)
![3-[(Methylsulfanyl)methyl]-6-(1-phenylpropyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13364197.png)

![3-[(Methylsulfanyl)methyl]-6-(phenoxymethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13364206.png)
![4-ethyl-3-phenylpyridazino[4,3-c]quinolin-5(6H)-one](/img/structure/B13364217.png)
![(2E)-3-{3-bromo-5-methoxy-4-[(2-methylbenzyl)oxy]phenyl}prop-2-enoic acid](/img/structure/B13364219.png)


![ethyl 4-[({1-[4-(difluoromethoxy)phenyl]-1H-1,2,4-triazol-3-yl}carbonyl)amino]benzoate](/img/structure/B13364230.png)
![(4-Chlorophenyl){3-[(dimethylamino)methyl]phenyl}methanone](/img/structure/B13364235.png)

![1-[4-(difluoromethoxy)phenyl]-N-(3-isopropylphenyl)-1H-1,2,4-triazole-3-carboxamide](/img/structure/B13364242.png)


